molecular formula C11H17F2NO4 B2565858 Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 2418695-69-7

Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B2565858
CAS No.: 2418695-69-7
M. Wt: 265.257
InChI Key: JRIWQEMJPSRRPD-UHFFFAOYSA-N
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Description

Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is a complex organic compound characterized by its unique bicyclic structure and fluorinated components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of a suitable precursor, followed by fluorination and subsequent functional group modifications. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Large-scale reactions are conducted in specialized reactors, and purification processes are employed to achieve high purity levels. The use of continuous flow chemistry and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo4.1.0 .... These reactions are influenced by the presence of fluorine atoms, which can affect the reactivity and stability of the molecule.

Common Reagents and Conditions: Reagents such as strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) are often used in these reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological processes.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to modulate biological activity makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure and reactivity can be harnessed to create innovative products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate: A related compound with a similar bicyclic structure but without fluorination.

  • 7,7-Difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane: A simpler analog lacking the tert-butyl group.

Uniqueness: The presence of fluorine atoms in tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate enhances its reactivity and stability compared to similar compounds. This fluorination can lead to unique chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(16)14-4-5-17-10(6-15)7(14)11(10,12)13/h7,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIWQEMJPSRRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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